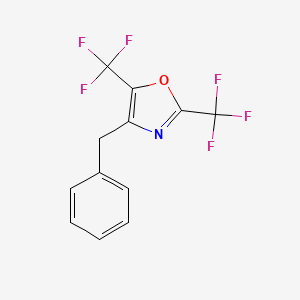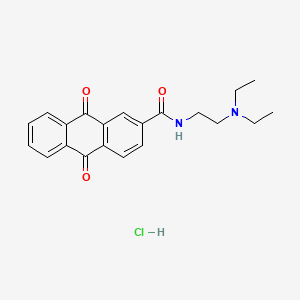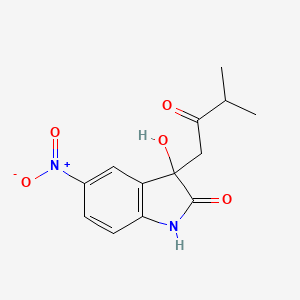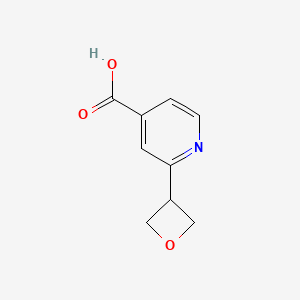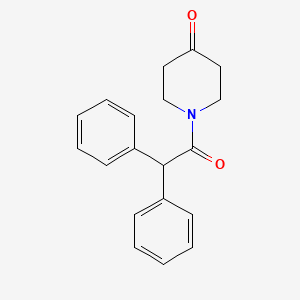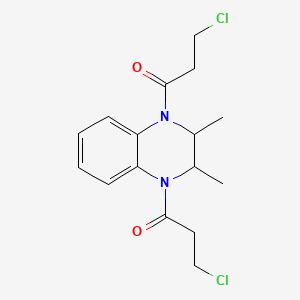
1,1'-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) is a complex organic compound characterized by its unique quinoxaline core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an aromatic diamine with a diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Alkylation: The quinoxaline core is then alkylated using 3-chloropropan-1-one in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropropanone groups.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinoxaline derivatives.
Applications De Recherche Scientifique
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, contributing to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(2-propen-1-one)
- 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone
Uniqueness
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) is unique due to the presence of the chloropropanone groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
6779-95-9 |
|---|---|
Formule moléculaire |
C16H20Cl2N2O2 |
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
3-chloro-1-[4-(3-chloropropanoyl)-2,3-dimethyl-2,3-dihydroquinoxalin-1-yl]propan-1-one |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-11-12(2)20(16(22)8-10-18)14-6-4-3-5-13(14)19(11)15(21)7-9-17/h3-6,11-12H,7-10H2,1-2H3 |
Clé InChI |
JVSATVSUNHATHC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N(C2=CC=CC=C2N1C(=O)CCCl)C(=O)CCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


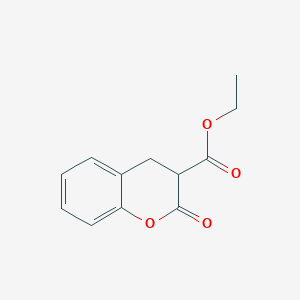
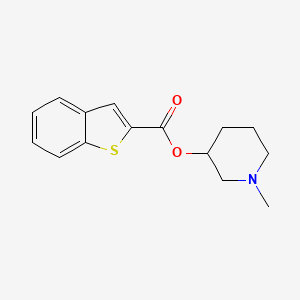

![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)
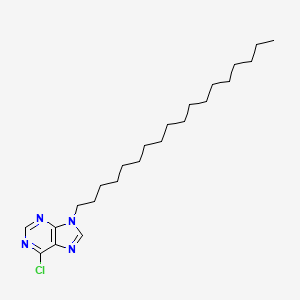


![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
